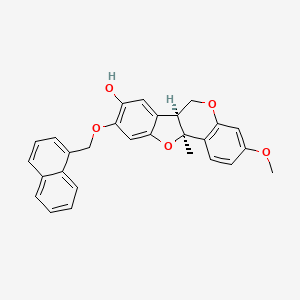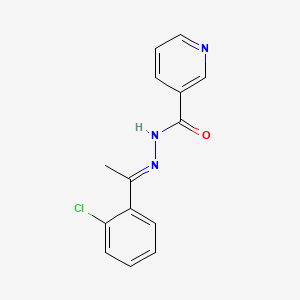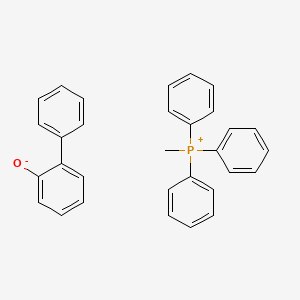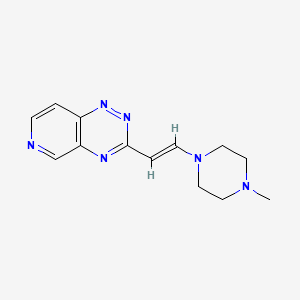
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyrido-triazine core with a vinyl group and a methyl-piperazine substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the vinyl group: This step might involve a Heck reaction or other vinylation techniques.
Attachment of the methyl-piperazine group: This could be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group or the nitrogen atoms in the piperazine ring.
Reduction: Reduction reactions might target the vinyl group or other unsaturated parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, influencing their activity. The vinyl and piperazine groups could play roles in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(4-Methyl-piperazin-1-yl)-ethyl)-pyrido(3,4-e)(1,2,4)triazine
- 3-(2-(4-Methyl-piperazin-1-yl)-propyl)-pyrido(3,4-e)(1,2,4)triazine
Uniqueness
The unique combination of the vinyl group and the methyl-piperazine substituent in 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may confer distinct chemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
121845-71-4 |
|---|---|
Formule moléculaire |
C13H16N6 |
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
3-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H16N6/c1-18-6-8-19(9-7-18)5-3-13-15-12-10-14-4-2-11(12)16-17-13/h2-5,10H,6-9H2,1H3/b5-3+ |
Clé InChI |
RKMAHBJNPIMIIF-HWKANZROSA-N |
SMILES isomérique |
CN1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2 |
SMILES canonique |
CN1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



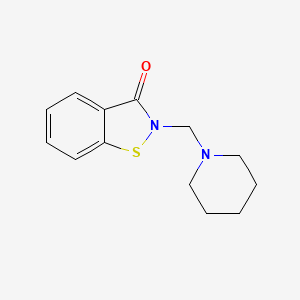

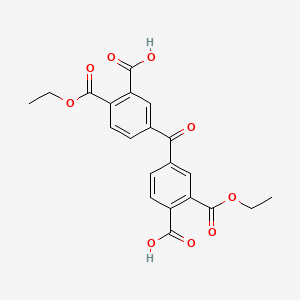

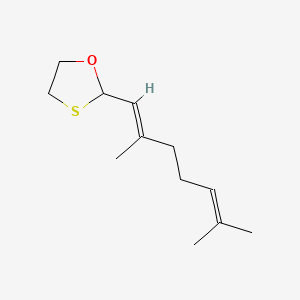
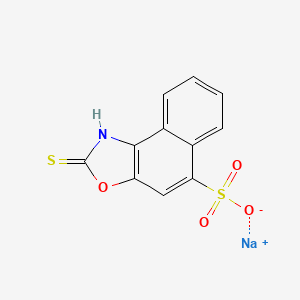
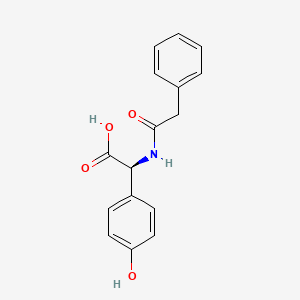
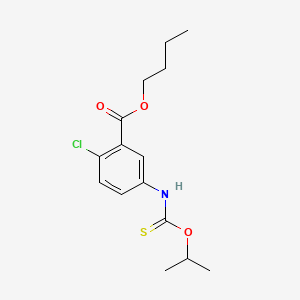
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

